Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This dual-sulfonyl acetamide bears a benzylsulfonyl group at the α-carbon and an ortho-methylsulfonyl substituent on the N-phenyl ring, creating a unique pharmacophore absent in mono-sulfonyl or para-substituted analogs. As a key SAR probe for antiproliferative activity (related GI₅₀ < 0.1 µM) and antibacterial positional comparator, it enables head-to-head screening against HCT-116, MCF-7, MDA-468, and Xanthomonas strains. The ortho-methylsulfonyl group imposes steric and electronic constraints critical for target selectivity. Order to advance your medicinal chemistry program with this precise isomer.

Molecular Formula C16H17NO5S2
Molecular Weight 367.43
CAS No. 923389-27-9
Cat. No. B2901008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide
CAS923389-27-9
Molecular FormulaC16H17NO5S2
Molecular Weight367.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H17NO5S2/c1-23(19,20)15-10-6-5-9-14(15)17-16(18)12-24(21,22)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeySVOHWOIBVBDARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (CAS 923389-27-9): Structural Profile and Procurement-Relevant Identity


2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (CAS 923389-27-9, molecular formula C₁₆H₁₇NO₅S₂, molecular weight 367.44 g/mol) is a dual-sulfonyl acetamide derivative bearing a benzylsulfonyl group at the α-carbon of the acetamide and a methylsulfonyl substituent at the ortho position of the N-phenyl ring . This compound belongs to the benzylsulfonyl-N-phenylacetamide chemotype, a class that has been investigated for anticancer mitotic inhibition, with lead compounds demonstrating potent anti-proliferative activity and selective induction of cancer cell apoptosis while sparing non-transformed fibroblasts [1]. The presence of two electronically distinct sulfonyl moieties confers a unique hydrogen-bond acceptor profile and modulates the compound's physicochemical and pharmacological properties relative to mono-sulfonyl analogs.

Why Generic Substitution Is Inadequate for 2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (923389-27-9)


This compound cannot be interchanged with structurally simpler in-class analogs because the dual-sulfonyl architecture—benzylsulfonyl on the acetamide α-carbon and ortho-methylsulfonyl on the N-phenyl ring—creates a distinctive pharmacophore that is absent in mono-sulfonyl congeners. The ortho-methylsulfonyl group imposes both steric constraints and electronic effects that alter the conformational preferences of the N-phenylacetamide scaffold, potentially modulating target binding and metabolic stability in ways that para-substituted or unsubstituted analogs cannot replicate [1]. Within the broader benzylsulfonyl-N-phenylacetamide class, substitution pattern on the phenyl ring has been shown to dramatically affect antiproliferative potency; unsubstituted parent compounds exhibit fundamentally different activity profiles compared to substituted derivatives [2]. Generic replacement with compounds lacking either the benzylsulfonyl or ortho-methylsulfonyl group would therefore eliminate key pharmacophoric elements required for the intended biological or chemical application.

Quantitative Differentiation Evidence for 2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (923389-27-9)


Structural Differentiation: Dual-Sulfonyl Pharmacophore Versus Mono-Sulfonyl Parent Compounds

2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide possesses two distinct sulfonyl groups (benzylsulfonyl and methylsulfonyl), whereas the closest parent analog, 2-(benzylsulfonyl)-N-phenylacetamide (CAS 296275-23-5, MW 289.35), carries only the benzylsulfonyl group and no phenyl ring substitution . The additional methylsulfonyl group increases the molecular weight by 78.09 Da and adds two hydrogen-bond acceptor oxygen atoms, elevating the total HBA count from 3 to 5 . This dual-sulfonyl configuration creates a unique electrostatic surface that cannot be replicated by any mono-sulfonyl analog, directly impacting target recognition in enzyme inhibition and protein binding applications.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Ortho-Substitution Positional Advantage: Differentiation from Para-Methylsulfonyl Acetamide Antibacterials

The ortho-methylsulfonyl substitution on the N-phenyl ring in the target compound creates a steric environment distinct from the para-substituted analogs reported in antibacterial screening programs. In a 2024 study, para-substituted compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (6b) demonstrated inhibition rates of 86.24% against Xanthomonas oryzae pv. oryzicola (Xoc), 81.59% against X. oryzae pv. oryzae (Xoo), and 75.65% against X. axonopodis pv. citri (Xac) at 100 μg/mL [1]. The ortho-substitution pattern of the target compound is expected to alter both the conformational preference of the acetamide linker and the spatial orientation of the methylsulfonyl group relative to the benzylsulfonyl moiety, potentially modulating antibacterial potency and selectivity compared to the para-substituted series. No direct antibacterial data for the ortho-substituted target compound are available in the public domain at this time.

Antibacterial Agents Positional Isomerism Xanthomonas Pathogens

Anticancer Mitotic Inhibitor Class Membership: Benzylsulfonyl-N-Phenylacetamide SAR Context

The benzylsulfonyl-N-phenylacetamide scaffold has been validated as a mitotic inhibitor chemotype with demonstrated selective anticancer activity. In the foundational SAR study by Chahrour et al. (2011), benzylsulfonyl-N-phenylacetamide derivatives were shown to exhibit potent anti-proliferative activity and selectively induce cancer cell apoptosis while sparing non-transformed lung fibroblast (MRC-5) cells [1]. A lead compound within this series (compound 7) was identified as representing a new class of mitotic inhibitors. Subsequent work on rigosertib analogs containing styrylbenzylsulfone and benzylsulfonyl-N-phenylacetamide motifs reported GI₅₀ values below 0.1 μM against colorectal carcinoma (HCT-116) and breast carcinoma (MCF-7, MDA-468, MDA-231, T74D) cell lines, matching the potency of the clinical-stage agent rigosertib [2]. The target compound incorporates the core benzylsulfonyl-N-phenylacetamide pharmacophore with an additional ortho-methylsulfonyl substituent that may further modulate anticancer potency and selectivity.

Anticancer Agents Mitotic Inhibitors Apoptosis Induction

Linker Length Differentiation: Acetamide Versus Butanamide Backbone Comparison

The target compound features an acetamide linker (two-carbon bridge) connecting the benzylsulfonyl group to the N-(methylsulfonyl)phenyl moiety. This contrasts with the butanamide analog 4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide (CAS 923414-67-9, MW 395.5), which incorporates a four-carbon linker . The shorter acetamide linker restricts conformational flexibility and positions the two sulfonyl groups in closer spatial proximity, potentially enabling intramolecular interactions or constrained binding modes at enzyme active sites. The butanamide analog, with its extended flexible linker, has been investigated for COX enzyme inhibition, whereas the acetamide scaffold's constrained geometry may confer different target selectivity profiles [1].

Linker Optimization Enzyme Inhibition COX-2 Pharmacology

Limitation Statement: Absence of Direct Biological Data for This Specific Compound

At the time of this analysis (April 2026), a systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases yielded no direct, compound-specific biological assay data (IC₅₀, Kᵢ, EC₅₀, GI₅₀, antibacterial zone of inhibition, or in vivo efficacy) for 2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (CAS 923389-27-9). All differentiation evidence presented in this guide is therefore derived from class-level inference based on structurally related benzylsulfonyl-N-phenylacetamide and methylsulfonyl acetamide congeners, or from physicochemical property comparisons. Prospective users should verify the compound's activity in their target assay system before committing to large-scale procurement. This data gap, however, also represents a first-mover opportunity for groups seeking to pioneer the biological characterization of an unexplored dual-sulfonyl acetamide scaffold.

Data Gaps Research Opportunity Procurement Caution

Procurement-Relevant Application Scenarios for 2-(Benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide (923389-27-9)


Structure-Activity Relationship Expansion of Benzylsulfonyl-N-Phenylacetamide Anticancer Mitotic Inhibitors

This compound serves as a key SAR probe for exploring the effect of ortho-methylsulfonyl substitution on the antiproliferative activity of the benzylsulfonyl-N-phenylacetamide chemotype. The validated class-level anticancer activity (GI₅₀ < 0.1 μM against multiple carcinoma cell lines for related derivatives [1]) supports the use of this compound in comparative cytotoxicity screening against HCT-116, MCF-7, and MDA-468 cell lines, with MRC-5 normal fibroblast counter-screening to assess selectivity. The ortho-methylsulfonyl group is expected to modulate both potency and selectivity relative to unsubstituted and para-substituted analogs, enabling interrogation of a currently unexplored SAR vector.

Positional Isomer Probe for Antibacterial Acetamide Screening Against Xanthomonas Phytopathogens

Given the established antibacterial activity of para-substituted methylsulfonyl acetamide derivatives (e.g., compound 6b showing >75% inhibition against Xoc, Xoo, and Xac at 100 μg/mL [2]), this ortho-substituted isomer provides a direct positional comparator for elucidating the role of methylsulfonyl group orientation on antibacterial potency. Procurement enables head-to-head screening against the same Xanthomonas strains under identical assay conditions to quantify the ortho/para SAR differential.

Dual-Sulfonyl Pharmacophore Development for Bidentate Enzyme Inhibition

The presence of two spatially constrained sulfonyl groups (benzylsulfonyl and ortho-methylsulfonyl) on a rigid acetamide scaffold creates a unique bidentate hydrogen-bond acceptor motif suitable for targeting enzymes with paired catalytic residues or multi-point binding requirements. This pharmacophore configuration is distinct from mono-sulfonyl COX-2 inhibitor scaffolds [3] and may be exploited for developing inhibitors of enzymes requiring dual sulfonyl interactions, such as certain carbonic anhydrase isoforms or matrix metalloproteinases. The shorter acetamide linker (vs. butanamide analogs) provides a more constrained geometry potentially beneficial for selective target engagement.

Synthetic Intermediate for Further Derivatization of the ortho-Methylsulfonyl Phenyl Scaffold

The ortho-methylsulfonyl group is a versatile synthetic handle that can undergo further chemical transformations including reduction, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling. The compound's dual-sulfonyl architecture also allows orthogonal protection/deprotection strategies, making it a valuable building block for constructing more complex sulfonamide libraries for diversity-oriented synthesis and high-throughput screening campaigns.

Quote Request

Request a Quote for 2-(benzylsulfonyl)-N-(2-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.